molecular formula C18H20N2O B7499023 (6-Methylpyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone

(6-Methylpyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone

Cat. No. B7499023
M. Wt: 280.4 g/mol
InChI Key: CVYKHZRMJVYHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Methylpyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPMP and is a member of the piperidine family of compounds. MPMP has been found to have various biochemical and physiological effects and is currently being studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of MPMP involves its binding to the dopamine D2 receptor. MPMP has a high affinity for this receptor and acts as a partial agonist. This means that MPMP can activate the receptor but not to the same extent as dopamine. The binding of MPMP to the dopamine D2 receptor leads to an increase in dopamine release, which can have various effects on the brain.
Biochemical and Physiological Effects:
MPMP has been found to have various biochemical and physiological effects. The compound has been shown to increase dopamine release in the brain, which can lead to increased motivation and reward-seeking behavior. MPMP has also been shown to have antipsychotic effects and may be useful in the treatment of schizophrenia. Additionally, MPMP has been found to have analgesic effects, which may make it useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using MPMP in lab experiments is its high affinity for the dopamine D2 receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. Additionally, MPMP is relatively easy to synthesize and has a high yield, making it a cost-effective compound to use in research. However, one of the limitations of using MPMP is its potential for abuse. MPMP has been shown to have psychoactive effects and may be addictive.

Future Directions

There are several future directions for research on MPMP. One potential direction is the development of new compounds that have similar properties to MPMP but with fewer potential side effects. Additionally, further research is needed to determine the potential therapeutic uses of MPMP in the treatment of neurological and psychiatric disorders. Finally, more studies are needed to determine the long-term effects of MPMP use and its potential for abuse.

Synthesis Methods

The synthesis of MPMP involves the reaction of 3-Acetyl-6-methylpyridine with 4-Phenylpiperidine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The yield of MPMP is high, and the purity of the compound can be easily achieved through various purification techniques.

Scientific Research Applications

MPMP has been found to have various applications in scientific research. One of the primary applications of MPMP is in the field of neuroscience. MPMP has been shown to have a high affinity for the dopamine D2 receptor and has been used to study the role of this receptor in various neurological disorders. MPMP has also been used to study the effects of dopamine on the brain and its potential use in the treatment of psychiatric disorders.

properties

IUPAC Name

(6-methylpyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-14-7-8-17(13-19-14)18(21)20-11-9-16(10-12-20)15-5-3-2-4-6-15/h2-8,13,16H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYKHZRMJVYHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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